molecular formula C19H15NO B15402426 Nitrone, triphenyl- CAS No. 4504-13-6

Nitrone, triphenyl-

Cat. No.: B15402426
CAS No.: 4504-13-6
M. Wt: 273.3 g/mol
InChI Key: WYRCRWYYHOUDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Early Investigations of Nitrones

The journey into the world of nitrones, a class of organic compounds characterized by the R1R2C=NR3+O− functional group, began in the late 19th and early 20th centuries. While the first synthesis of a nitrone is credited to Beckmann in 1890, it was initially misidentified. researchgate.net The term "nitrone" itself was coined in 1916 by Pfeiffer. mdpi.compsu.eduillinois.edursc.org This name, a contraction of "nitrogen ketone," was chosen to highlight the structural and chemical similarities between nitrones and ketones. mdpi.comillinois.edu Both feature a key mesomeric effect, and reactions with nucleophiles often occur at the sp2-hybridized carbon atom, analogous to the reactivity of a carbonyl group. mdpi.com

Early investigations into nitrones were foundational, establishing their basic structure and reactivity. A significant early review by Smith in 1938 helped to solidify the definition of nitrones as compounds containing the specific N-oxide of an imine structure. psu.edu These initial studies laid the groundwork for the extensive exploration of nitrone chemistry that would follow.

Significance of Nitrones in Organic Synthesis and Mechanistic Studies

Nitrones have proven to be exceptionally versatile and significant in the field of organic synthesis and in the study of reaction mechanisms. Their importance stems from several key properties:

1,3-Dipolar Cycloadditions: Nitrones are classic 1,3-dipoles and are widely used in [3+2] dipolar cycloaddition reactions. rsc.orgthieme-connect.com This reactivity allows for the synthesis of a variety of five-membered heterocyclic compounds, which are important intermediates in the creation of more complex molecules. thieme-connect.com

Spin Trapping Agents: Nitrones are highly effective spin traps. nih.gov They can react with and stabilize short-lived, highly reactive free radicals, forming more stable "spin adducts." nih.gov This property makes them invaluable tools in electron paramagnetic resonance (EPR) spectroscopy for the detection and characterization of radical intermediates in both chemical and biological systems. nih.govnih.gov

Precursors to Biologically Important Compounds: The transformations of nitrones provide pathways to a wide array of nitrogen-containing compounds with biological significance. researchgate.net They serve as key intermediates in the synthesis of natural products and other bioactive molecules. illinois.eduuchicago.edu

Iminium Surrogates: Nitrones can act as effective surrogates for iminium cations in various reactions, including Mannich-type and Pictet-Spengler reactions. uchicago.edu This allows for the development of novel synthetic methodologies. uchicago.edu

The reactivity of nitrones is not limited to cycloadditions. They can undergo a variety of other transformations, including nucleophilic additions and rearrangements, further expanding their synthetic utility. illinois.edu

Scope and Research Focus on C,C,N-Triphenylnitrone within Contemporary Organic Chemistry

Within the broad class of nitrones, C,C,N-triphenylnitrone, also known as N-phenyl-α,α-diphenylnitrone, stands out as a subject of specific research interest. Contemporary organic chemistry research on triphenylnitrone focuses on several key areas, leveraging its unique structural and electronic properties.

One significant area of focus is its application in polymerization reactions. For instance, it has been utilized in nitrone-mediated radical coupling reactions. researchgate.net The stability of the triphenylnitrone molecule and its specific reactivity make it a valuable tool in controlling polymerization processes.

Furthermore, the detailed study of its reactivity continues to be a fruitful area of investigation. For example, its reactions with various reagents are explored to develop novel synthetic transformations. The triphenyl-substituted nature of this nitrone influences its steric and electronic properties, leading to unique reactivity patterns compared to other nitrones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4504-13-6

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

N,1,1-triphenylmethanimine oxide

InChI

InChI=1S/C19H15NO/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H

InChI Key

WYRCRWYYHOUDLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=[N+](C2=CC=CC=C2)[O-])C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for C,c,n Triphenylnitrone and Its Derivatives

Established Synthetic Routes to C,C,N-Triphenylnitrone

The preparation of C,C,N-triphenylnitrone can be achieved through several established methods, with the reaction of nitrosobenzene (B162901) and specific olefins being a historically significant approach.

Synthesis from Nitrosobenzene and Olefins (e.g., 1,1-diphenylethylene)

A classic synthesis of α,α,N-triphenylnitrone involves the reaction of nitrosobenzene with 1,1-diphenylethylene (B42955). researchgate.netcapes.gov.br This reaction was initially thought to produce a four-membered 1,2-oxazetidine ring. sci-hub.se However, a later reinvestigation of this reaction demonstrated that the actual product is the acyclic α,α,N-triphenylnitrone. researchgate.netcapes.gov.br The structural confirmation was based on spectroscopic methods such as IR, UV, and PMR, along with degradation and reduction studies. researchgate.net

Another preparative method involves the reaction of diphenyldiazomethane with nitrosobenzene. researchgate.net In a typical procedure, a solution of diphenyldiazomethane in petroleum ether is cooled and mixed with a cooled solution of nitrosobenzene in benzene (B151609). After 24 hours, the crystalline C,C,N-triphenylnitrone can be filtered off and recrystallized from toluene (B28343), yielding yellow crystals. researchgate.net

Other Preparative Approaches

While the reaction between nitrosobenzene and 1,1-diphenylethylene is a key method, other preparative strategies exist for synthesizing nitrones, which are foundational to the synthesis of triphenylnitrone and its analogs. These general methods often involve the oxidation of N,N-disubstituted hydroxylamines or the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones. Although not specific to C,C,N-triphenylnitrone in the provided context, these are fundamental routes in nitrone chemistry.

Novel Strategies in Nitrone Synthesis Relevant to Triphenylnitrone Analogs

The field of nitrone synthesis is continuously evolving, with new strategies emerging that are relevant to the preparation of triphenylnitrone analogs. rsc.orgunivie.ac.atnih.gov One innovative approach involves a one-pot, three-component reaction of diazo compounds, nitrosoarenes, and alkenes, catalyzed by potassium acetate (B1210297) (KOAc), to produce functionalized isoxazolidines. organic-chemistry.org This method is noted for its use of inexpensive and readily available starting materials and catalysts, broad substrate scope, and high selectivity. organic-chemistry.org

Another novel strategy is the DBU/NBS-mediated one-pot, three-component cycloaddition of malonic acid derivatives, nitrosoarenes, and alkenes. organic-chemistry.org This reaction provides a direct route to highly functionalized isoxazolidine (B1194047) derivatives in good yields under mild conditions. organic-chemistry.org Furthermore, a catalyst-free, three-component reaction of nitrosoarenes, olefins, and iodonium (B1229267) ylides has been developed to synthesize N-aryl isoxazolidine derivatives. organic-chemistry.org This reaction proceeds through the in situ generation of nitrones from the iodonium ylides and nitroso compounds. organic-chemistry.org These modern approaches offer efficient and versatile pathways to complex isoxazolidines, the cycloadducts of nitrones, and can be conceptually extended to the synthesis of triphenylnitrone analogs.

Derivatization Techniques for C,C,N-Triphenylnitrone Adducts

C,C,N-triphenylnitrone readily undergoes [3+2] cycloaddition reactions with various dipolarophiles to form isoxazolidine adducts. cas.czresearchgate.net These adducts can be further modified, providing a pathway to a diverse range of chemical structures. nih.govnih.gov

Chemical Transformations of Isoxazolidine Adducts

The isoxazolidine ring, formed from the cycloaddition of C,C,N-triphenylnitrone, is a versatile scaffold for further chemical transformations. For instance, the reaction of C,C,N-triphenylnitrone with nitroethene yields 4-nitro-2,3,3-triphenylisoxazolidine as the sole product at room temperature. cas.cz The regioselectivity of this reaction has been studied using computational methods. cas.cz

The isoxazolidine ring system can exhibit stereoisomerism, and the relative orientation of substituents can influence the conformational preferences of the ring. rsc.org The isoxazolidine ring can equilibrate between different conformations, which can be studied using techniques like 1H NMR spectroscopy at varying temperatures. rsc.org The transformation of these isoxazolidine adducts can lead to the formation of other heterocyclic systems or functionalized open-chain compounds, although specific examples of transformations of C,C,N-triphenylnitrone-derived isoxazolidines were not detailed in the provided search results. The general principle of derivatizing isoxazolidines is a key strategy in heterocyclic synthesis. organic-chemistry.org

Reactivity and Reaction Mechanisms of C,c,n Triphenylnitrone

1,3-Dipolar Cycloaddition Reactions of C,C,N-Triphenylnitrone

C,C,N-triphenylnitrone is a versatile 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles. These reactions are a cornerstone for the synthesis of five-membered heterocyclic compounds, particularly isoxazolidines. The reactivity of C,C,N-triphenylnitrone is influenced by both the electronic properties of the nitrone and the dipolarophile, as well as the reaction conditions.

The [2+3] cycloaddition reactions involving C,C,N-triphenylnitrone are a subject of extensive research, providing a powerful tool for constructing complex molecular architectures. These reactions are particularly effective for creating nitroisoxazolidines, which serve as valuable synthons for synthesizing amino acids, alkaloids, and β-lactams. semanticscholar.org The high regioselectivity often observed in these reactions makes them particularly useful. semanticscholar.org

C,C,N-triphenylnitrone reacts with various nitroalkenes, which are excellent dipolarophiles due to their electron-deficient nature. growingscience.com The presence of the nitro group significantly influences the reactivity and selectivity of the cycloaddition.

Nitroethene : The reaction of C,C,N-triphenylnitrone with nitroethene has been a subject of interest for understanding the regiochemical outcomes of these cycloadditions. growingscience.comcas.czmathnet.ru Studies have shown that this reaction is highly regioselective. growingscience.comcas.cz

trans-1-Nitropropene-1 : This dipolarophile has been used in mechanistic studies with nitrones to understand the finer details of the reaction pathway. growingscience.comgrowingscience.com

3-Nitro-1-Propene : Unexpected results have been observed in the cycloaddition of C,C,N-triphenylnitrone with 3-nitro-1-propene, suggesting the possibility of isomerization under reaction conditions. growingscience.comresearchgate.net

(E)-3,3,3-Trichloro-1-Nitroprop-1-ene : This highly electrophilic nitroalkene has been used to explore the kinetic aspects and mechanistic pathways of cycloadditions with ketonitrones. pk.edu.pl Its reactions with nitrones are often fully regio- and stereoselective. researchgate.net The reaction of C,C,N-triphenylnitrone with this compound has also been investigated. icm.edu.pl

The regioselectivity of the 1,3-dipolar cycloaddition between C,C,N-triphenylnitrone and nitroalkenes is a critical aspect, determining the substitution pattern on the resulting isoxazolidine (B1194047) ring. The formation of either 4-nitro- or 5-nitroisoxazolidines is dictated by the electronic and steric interactions between the nitrone and the nitroalkene.

In the reaction of C,C,N-triphenylnitrone with nitroethene, experimental and computational studies have consistently shown the exclusive or predominant formation of the 4-nitro-2,3,3-triphenylisoxazolidine isomer. cas.cz This high regioselectivity is attributed to the polar nature of the reaction, where the nucleophilic oxygen atom of the nitrone attacks the electrophilic β-carbon of the nitroalkene. semanticscholar.orgmathnet.ru This interaction leads specifically to the 4-nitro substituted product. semanticscholar.org

Computational studies, such as AM1/COSMO calculations, have been employed to rationalize this observed regioselectivity. For the reaction with nitroethene, the pathway leading to 4-nitro-2,3,3-triphenylisoxazolidine was found to be kinetically favored over the pathway leading to the 5-nitro isomer. cas.cz The calculated activation Gibbs free energy for the formation of the 4-nitro adduct is significantly lower than that for the 5-nitro adduct. cas.cz

In the case of 3-nitro-1-propene, the reaction with C,C,N-triphenylnitrone yields a mixture of 5-nitromethyl-2,3,3-triphenylisoxazolidine and 5-methyl-4-nitro-2,3,3-triphenylisoxazolidine. researchgate.net This outcome is explained by the isomerization of 3-nitro-1-propene to the more thermodynamically stable 1-nitropropene-1 under the reaction conditions, which then reacts to form the 4-nitro adduct. researchgate.net

NitroalkeneMajor Product(s)Reference
Nitroethene4-Nitro-2,3,3-triphenylisoxazolidine cas.cz
3-Nitro-1-Propene5-Nitromethyl-2,3,3-triphenylisoxazolidine and 5-Methyl-4-nitro-2,3,3-triphenylisoxazolidine researchgate.net

The stereochemical outcome of the [3+2] cycloaddition reactions of C,C,N-triphenylnitrone is crucial when new stereocenters are formed. The approach of the dipolarophile to the nitrone determines the relative configuration of the substituents on the newly formed isoxazolidine ring.

In reactions with certain substituted nitroalkenes, such as (E)-3,3,3-trichloro-1-nitroprop-1-ene, the cycloaddition with nitrones can proceed in a fully stereoselective manner. researchgate.net For instance, reactions with (Z)-C-(9-anthryl)-N-arylnitrones are reported to be completely regio- and stereoselective. researchgate.net

The stereoselectivity is often influenced by the mechanism of the reaction. Concerted mechanisms typically lead to higher stereoselectivity as the bond formations occur in a single, organized transition state. numberanalytics.comnumberanalytics.com In contrast, stepwise mechanisms involving intermediates can allow for bond rotation, potentially leading to a mixture of stereoisomers. numberanalytics.com

While C,C,N-triphenylnitrone itself is achiral, its reactions with chiral or prochiral nitroalkenes can lead to diastereomeric products. The diastereoselectivity would depend on the facial selectivity of the approach of the reactants. For example, the reaction of nitrones with trans-1-nitropropene-1 has been part of mechanistic and stereochemical investigations. growingscience.comgrowingscience.com

The mechanism of 1,3-dipolar cycloadditions, including those of C,C,N-triphenylnitrone, has been a subject of extensive debate, with evidence supporting both concerted and stepwise pathways depending on the specific reactants and conditions. numberanalytics.comnih.gov

A concerted mechanism involves a single transition state where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate. numberanalytics.comnumberanalytics.com DFT studies on the cycloaddition of C,C,N-triphenylnitrone with nitroethene suggest that while the transition state is highly polar and asymmetric, the reaction proceeds through a concerted pathway. mathnet.ru

A stepwise zwitterionic mechanism , on the other hand, involves the formation of a zwitterionic intermediate. This is more likely to occur in polar solvents and with reactants that can stabilize the resulting positive and negative charges. numberanalytics.com Computational studies using the AM1/COSMO method for the reaction between C,C,N-triphenylnitrone and nitroethene indicated that the formation of the kinetically favored 4-nitro-2,3,3-triphenylisoxazolidine proceeds through a zwitterionic intermediate. cas.cz In contrast, the same study suggested the pathway to the minor 5-nitro isomer is concerted. cas.cz

The nature of the nitroalkene also plays a role. For instance, kinetic studies on the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with ketonitrones suggest a concerted mechanism, despite the polar nature of the reaction, based on activation parameters and solvent effects. pk.edu.pl However, for other systems, particularly in the presence of ionic liquids, a two-step mechanism involving a zwitterionic intermediate has been proposed. growingscience.com

The debate between the concerted (Huisgen's mechanism) and stepwise (Firestone's mechanism) pathways continues, with computational studies suggesting that for many common dipolarophiles, the concerted path is generally favored. nih.gov

Kinetic and thermodynamic studies provide quantitative insights into the reactivity and mechanism of the cycloaddition reactions of C,C,N-triphenylnitrone. These parameters help to understand the factors controlling the reaction rate and the position of the equilibrium.

Computational studies have been instrumental in determining these parameters. For the cycloaddition of C,C,N-triphenylnitrone with nitroethene, AM1/COSMO calculations estimated the activation Gibbs free energy (ΔG‡) for the formation of the favored 4-nitroisoxazolidine to be 34.33 kcal/mol, while the path to the 5-nitro isomer had a higher barrier of 43.37 kcal/mol, explaining the observed regioselectivity. cas.cz

Calculated Activation and Thermodynamic Parameters for the Cycloaddition of C,C,N-Triphenylnitrone with Nitroethene cas.cz
ParameterPathway to 4-NitroisoxazolidinePathway to 5-Nitroisoxazolidine
ΔH (kcal/mol) of LM formation-2.09-2.70
ΔG (kcal/mol) of LM formation (293 K)12.8913.50
ΔG‡ (kcal/mol)34.3343.37

LM refers to the local minima or pre-reaction complex.

Experimental kinetic studies have also been performed. For instance, the cycloaddition of C,C,N-triphenylnitrone with trans-1-nitropropene-1 has been investigated kinetically. growingscience.com Similarly, kinetic measurements for the reaction with (E)-3,3,3-trichloro-1-nitroprop-1-ene and ketonitrones revealed insights into the mechanism through analysis of activation enthalpy and entropy. pk.edu.pl

Thermodynamic calculations have also been used to assess the feasibility of certain cycloadditions. For example, DFT calculations for the reaction of C,C,N-triphenylnitrone with ethyl oleate (B1233923) suggested that the process is thermodynamically unfavorable, which was consistent with experimental observations where no reaction was detected. indexcopernicus.comsci-rad.com

Investigations into [2+3] Cycloaddition Reactivity

Reactions with Nitroalkenes (e.g., Nitroethene, trans-1-Nitropropene-1, 3-Nitro-1-Propene, (E)-3,3,3-Trichloro-1-Nitroprop-1-ene)
Influence of Substituent Electronic and Steric Effects

The reactivity of C,C,N-triphenylnitrone in [3+2] cycloaddition reactions is significantly influenced by both electronic and steric effects of substituents on the reacting species. Generally, C,C,N-trisubstituted nitrones exhibit lower reactivity compared to their mono- or di-substituted counterparts due to the substantial steric hindrance around the >C=N(O)- moiety. sci-rad.com Despite this, C,C,N-triphenylnitrone readily reacts with electrophilic agents. sci-rad.com

In reactions with trans-substituted nitroethenes, the electronic character of the reactants plays a crucial role. growingscience.com Theoretical studies indicate that in these cycloadditions, the charge is transferred from the nitrone to the nitroalkene, signifying a polar character for the reaction. growingscience.com The electrophilicity of the nitroalkene, influenced by its substituents, affects the reaction's progress. For instance, replacing a methyl group with a phenyl ring on the nitroalkene increases its global electrophilicity. growingscience.com The regioselectivity of these reactions is governed by the nucleophilic attack of the nitrone's oxygen atom on the β-carbon of the nitroalkene. growingscience.comsemanticscholar.orggrowingscience.com

Steric effects also play a determining role in the stereoselectivity of these reactions. icm.edu.pl The bulky phenyl groups on the C,C,N-triphenylnitrone create significant steric hindrance, which can direct the approach of the dipolarophile and influence the stereochemical outcome of the resulting isoxazolidine. sci-rad.comicm.edu.pl In some cases of cycloaddition with highly π-deficient alkenes, the steric hindrance of the nitrone can lead to a stepwise reaction mechanism involving a zwitterionic intermediate. cas.cz

Computational studies, such as AM1 and DFT calculations, have been employed to analyze the transition states and rationalize the observed selectivity. acs.orgacs.orgacs.org These studies help in understanding how electronic and steric factors combine to control the reaction pathways and product distribution in cycloadditions involving C,C,N-triphenylnitrone. d-nb.info

Reactions with Ketenes

The reactions of C,C,N-triphenylnitrone with ketenes are known to proceed through two primary, mutually exclusive pathways, leading to the formation of either oxindoles or oxazolidinones. psu.edu The specific pathway taken is largely dictated by conformational and steric factors. psu.edu

Formation of Oxindoles and Oxazolidinones

The reaction between C,C,N-triphenylnitrone and ketenes, such as diphenylketene (B1584428) and dimethylketene, characteristically yields 3,3-disubstituted oxindoles. psu.edunih.gov This transformation is believed to proceed via an initial [3+2] cycloaddition to form an unstable intermediate, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (a Claisen-type rearrangement). psu.edunih.gov This rearrangement involves substitution at the ortho-position of the N-phenyl group, ultimately leading to the oxindole (B195798) structure. psu.edu

Alternatively, under certain conditions, the reaction can lead to the formation of oxazolidinones. psu.edu This alternative pathway is favored when the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is sterically hindered or electronically disfavored. psu.edu

Steric Effects on Reaction Pathways

Steric hindrance plays a critical role in directing the reaction of C,C,N-triphenylnitrone with ketenes towards either oxindole or oxazolidinone formation. psu.edu For C,C,N-triphenylnitrone itself, the presence of three phenyl groups allows for free rotation around the C-Ph bonds, which can relieve steric congestion during the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement required for oxindole formation. psu.edu

However, in nitrones where rotation around the N-phenyl bond is restricted, the formation of oxazolidinones becomes the dominant pathway. psu.edu This restriction prevents the molecule from achieving the necessary conformation for the rearrangement to occur. psu.edu Therefore, the steric environment created by the substituents on both the nitrone and the ketene (B1206846) ultimately governs the reaction's outcome. For instance, bulkier ketenes can also influence the reaction pathway. nih.gov

Reactions with Alkenes (e.g., 1-decene, ethyl oleate)

C,C,N-triphenylnitrone participates in 1,3-dipolar cycloaddition reactions with various alkenes to form five-membered heterocyclic compounds known as isoxazolidines. rasayanjournal.co.inrsc.org These reactions are a versatile method for functionalizing alkenes. rsc.org

Regiospecificity and Product Characterization (e.g., Isoxazolidines)

The reaction of C,C,N-triphenylnitrone with alkenes is generally regioselective. rasayanjournal.co.in In the case of terminal alkenes like 1-decene, the reaction typically yields the 5-substituted isoxazolidine. acs.orgrasayanjournal.co.in This regioselectivity is explained by frontier molecular orbital (FMO) theory, where the interaction between the nitrone's LUMO (lowest unoccupied molecular orbital) and the alkene's HOMO (highest occupied molecular orbital) is dominant. The largest coefficient on the nitrone's LUMO is at the carbon atom, while the largest coefficient on the alkene's HOMO is at the terminal carbon atom, leading to the observed product. rasayanjournal.co.in Steric factors also support this outcome. rasayanjournal.co.in

With electron-deficient alkenes, the interaction is primarily between the nitrone's HOMO and the dipolarophile's LUMO. rasayanjournal.co.in The resulting isoxazolidine structures can be characterized using spectroscopic methods. rsc.org The cycloaddition of C,C,N-triphenylnitrone to nitroethene, for example, produces 4-nitro-2,3,3-triphenylisoxazolidine as the sole product. cas.cz

Thermodynamic Aspects of Cycloaddition with Oleic Esters

The thermodynamic feasibility of the [3+2] cycloaddition reaction between C,C,N-triphenylnitrone and ethyl oleate has been investigated using DFT (Density Functional Theory) calculations. indexcopernicus.comsci-rad.comresearchgate.net These studies analyze the thermodynamic parameters, including enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), to predict the reaction's spontaneity and equilibrium position. indexcopernicus.com

For the reaction of C,C,N-triphenylnitrone with ethyl oleate in a benzene (B151609) solution, calculations have shown that while the formation of the cycloadducts is enthalpically favored (negative ΔH), the entropic factor (TΔS) is significantly unfavorable. indexcopernicus.com This results in a high positive value for the Gibbs free energy (ΔG), indicating that the reaction is not spontaneous under these conditions and that achieving a satisfactory conversion is thermodynamically unlikely. indexcopernicus.comresearchgate.net Experimental studies monitored by HPLC have confirmed these theoretical predictions, showing no significant product formation. indexcopernicus.comresearchgate.net

Thermodynamic Parameters for the [3+2] Cycloaddition of C,C,N-triphenylnitrone with Ethyl Oleate in Benzene indexcopernicus.com

Reaction Path ΔH (kcal/mol) ΔS (cal/mol·K) ΔG (kcal/mol)
Path 1 -19.8 -45.1 11.8
Path 2 -21.5 -46.2 12.1

Data derived from B3LYP/6-311G(d) (PCM) calculations.

Reactions with Trifluoromethylalkenes

The reactivity of nitrones, including diarylnitrones similar to C,C,N-triphenylnitrone, in [2+3] cycloaddition reactions with alkenes bearing trifluoromethyl groups has been a subject of study. These reactions serve as a valuable method for synthesizing trifluoromethyl-substituted isoxazolidines. bibliotekanauki.pl The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and regioselectivity of the cycloaddition.

Generally, nitrones act as nucleophilic species in these polar reactions, reacting with electron-deficient alkenes. scielo.org.mx Theoretical studies using Density Functional Theory (DFT) on the [2+3] cycloaddition of nitroethene with C,C,N-triphenylnitrone indicate a polar, concerted mechanism. mathnet.ru The regioselectivity is typically governed by the attack of the nucleophilic oxygen center of the nitrone on the more electrophilic β-carbon atom of the nitroalkene. mathnet.ru

In reactions involving trifluoromethylated olefins, diarylnitrones have been shown to react, often with high regio- and stereospecificity. bibliotekanauki.pl For instance, the reaction of (Z)-C,N-diphenylnitrone, a close analog of triphenylnitrone, with (E)-3,3,3-trifluoro-1-phenylsulfonylprop-1-ene is both regio- and stereospecific, yielding a single isoxazolidine product. bibliotekanauki.pl Similarly, the reaction of (Z)-C,N-diphenylnitrone with (E)-3,3,3-trifluoro-1-nitropropene at room temperature produces a mixture of two stereoisomeric isoxazolidines. bibliotekanauki.pl In some cases, the initially formed isoxazolidine can be unstable and undergo further transformations under the reaction conditions. bibliotekanauki.pl

These cycloaddition reactions are significant as they often proceed under relatively mild conditions, sometimes even at room temperature, to produce highly functionalized heterocyclic compounds. bibliotekanauki.pl

Table 1: Examples of [2+3] Cycloaddition Reactions of Diarylnitrones with Trifluoromethylalkenes

NitroneTrifluoromethylalkeneProduct(s)RatioRef.
(Z)-C,N-Diphenylnitrone(E)-3,3,3-trifluoro-1-phenylsulfonylprop-1-ene3,4-trans-3,5-cis-2,3-diphenyl-4-phenylsulfonyl-5-trifluoromethylisoxazolidineSingle adduct bibliotekanauki.pl
(Z)-C,N-Diphenylnitrone(E)-3,3,3-trifluoro-1-nitropropene3,4-cis-2,3-diphenyl-4-nitro-5-trifluoromethylisoxazolidine and 3,4-trans-2,3-diphenyl-4-nitro-5-trifluoromethylisoxazolidine3:1 bibliotekanauki.pl

Radical Addition and Spin-Trapping Reactivity of C,C,N-Triphenylnitrone

C,C,N-Triphenylnitrone, like other nitrones, exhibits reactivity towards free radicals. This reactivity is primarily characterized by two key processes: radical 1,3-addition and spin-trapping, which leads to the formation of stable nitroxide radicals.

Mechanisms of Radical 1,3-Addition to Nitrones

Nitrones can react with free radicals to form stable addition products. Studies on aldonitrones reacting with radicals generated from compounds like α,α´-azobisisobutyronitrile (AIBN) have shown that the products are trisubstituted hydroxylamines. These products result from the 1,3-addition of two radical species across the C=N-O system of the nitrone. bibliotekanauki.pl

The proposed mechanism for this radical 1,3-addition involves a two-step process:

A free radical first adds to the carbon atom of the nitrone's C=N double bond. bibliotekanauki.pl

A second radical then adds to the oxygen atom of the resulting intermediate. bibliotekanauki.pl

This sequence is supported by evidence from reactions where nitroxide radicals were detected as intermediates. bibliotekanauki.pl The fact that the rate of radical generation from AIBN is unaffected by the presence of nitrones indicates that the nitrone itself does not induce the decomposition of the radical initiator, but rather reacts with the free radicals once they are formed. bibliotekanauki.pl This 1,3-addition mechanism competes with other potential pathways, such as the decomposition of the nitrone, especially at higher temperatures or with certain radical sources like di-t-butyl peroxide. bibliotekanauki.pl

Formation of Spin Adducts (Nitroxides)

One of the most significant applications of nitrones, including C,C,N-triphenylnitrone, is in the field of free radical chemistry, where they function as "spin traps". scielo.org.mxgrowingscience.com This technique is crucial for detecting and identifying highly reactive, short-lived free radicals using electron paramagnetic resonance (EPR) spectroscopy. mathnet.rugrowingscience.com

The general mechanism of spin trapping involves the rapid addition of an unstable radical (R•) to the carbon-nitrogen double bond of the diamagnetic nitrone. mathnet.rursc.org This reaction forms a much more stable and persistent paramagnetic species known as a spin adduct, which is a type of nitroxide (or aminoxyl) radical. growingscience.comsioc-journal.cn The stability of the nitroxide is partly due to resonance stabilization of the unpaired electron. scielo.org.mx

The resulting nitroxide radical is detectable by EPR, and its spectral characteristics, such as hyperfine splitting constants and g-factor, provide a "fingerprint" that can help identify the original trapped radical. scielo.org.mxmathnet.ru In some instances, the initially formed spin adduct may undergo further reactions or decomposition. nih.gov The efficiency of a spin trap is determined by the rate of radical trapping and the stability of the resulting nitroxide adduct. growingscience.com While C,C,N-triphenylnitrone is a member of the linear nitrone family, other types, such as cyclic nitrones derived from 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butyl nitrone (PBN), are also widely used. scielo.org.mxgrowingscience.com

Table 2: General Scheme of Spin Adduct Formation

ReactantsIntermediate StepProduct (Spin Adduct)
C,C,N-Triphenylnitrone + Unstable Radical (R•)Addition of R• to the α-carbon of the nitroneStable Triphenyl-substituted Nitroxide Radical

Computational and Theoretical Investigations of C,c,n Triphenylnitrone Reactions

Application of Quantum Chemical Methods

Quantum chemical methods, ranging from computationally efficient semi-empirical techniques to more rigorous Density Functional Theory (DFT), have been extensively applied to model the behavior of C,C,N-triphenylnitrone in various reactions, particularly [3+2] cycloadditions.

The Austin Model 1 (AM1) is a semi-empirical method that provides a computationally less demanding approach to studying molecular systems. wikipedia.org It has been effectively used to explore the reaction mechanisms of C,C,N-triphenylnitrone. To account for solvent effects, the AM1 method is often combined with the Conductor-like Screening Model (COSMO), a continuum solvation model. cas.cznih.gov This combined AM1/COSMO approach simulates the reaction environment by treating the solvent as a continuous dielectric medium surrounding the solute molecule. cas.cz

In the context of C,C,N-triphenylnitrone cycloadditions, AM1/COSMO calculations have been performed using software packages like MOPAC93. cas.cz For instance, in studying the reaction with nitroethene in toluene (B28343), the solvent was characterized by a relative permittivity (EPS) of 2.3. cas.cz Such calculations involve optimizing the geometries of reactants, transition states, and products. Stationary points are confirmed through frequency calculations, where transition states are identified by the presence of a single imaginary frequency. cas.cz

Studies on the [2+3] cycloaddition of C,C,N-triphenylnitrone with various nitroalkenes using the AM1 method suggest that in the gas phase, the reactions proceed through a concerted mechanism. researchgate.net However, the introduction of a solvent medium in AM1/COSMO calculations can qualitatively change the energy profile, sometimes revealing stepwise pathways involving zwitterionic intermediates. researchgate.net For example, research on the reaction with 3-nitro-1-propene indicated that the regioselectivity is controlled by thermodynamic factors. osi.lv

Density Functional Theory (DFT) offers a higher level of accuracy by incorporating electron correlation effects, providing a more reliable description of electronic structure and reactivity. taylor.eduraa-journal.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets like 6-31G(d), is a widely used and well-tested combination for organic reactions. nih.govinpressco.comexplorationpub.com

DFT calculations at the B3LYP/6-31G(d) level have been employed to investigate the regioselectivity and molecular mechanism of the [2+3] cycloaddition between C,C,N-triphenylnitrone and nitroethene. mathnet.ru These studies analyze global and local reactivity indices derived from conceptual DFT to predict the polar character of the reaction and identify the most probable sites of interaction between the reacting molecules. mathnet.ru

More recently, these reactions have been analyzed within the framework of Molecular Electron Density Theory (MEDT). MEDT provides a powerful perspective on chemical reactivity, emphasizing the role of electron density changes along the reaction pathway. d-nb.info In the context of nitrone cycloadditions, MEDT analysis helps to classify processes as polar and to characterize the asynchronicity of bond formation in the transition state. d-nb.info While many nitrone cycloadditions with electron-deficient ethylenes are found to be polar processes with asynchronous transition states, the degree of asynchronicity is often insufficient to enforce a stepwise, zwitterionic mechanism, favoring a one-step process instead. d-nb.info

Semi-Empirical Calculations (e.g., AM1, AM1/COSMO)

Analysis of Reaction Pathways and Transition States

A central goal of computational studies is to map the potential energy surface (PES) of a reaction. This involves locating and characterizing the structures and energies of all stationary points, including reactants, products, intermediates, and transition states. solubilityofthings.comnumberanalytics.com

The analysis of reaction pathways for C,C,N-triphenylnitrone cycloadditions reveals a fascinating dichotomy between concerted and stepwise mechanisms. cas.czresearchgate.net A reaction pathway can be visualized as a trajectory on the PES, and its highest energy point corresponds to the transition state. solubilityofthings.comacmm.nl The nature of this pathway—whether it proceeds through a single transition state (concerted) or involves one or more intermediates separated by transition states (stepwise)—is a key mechanistic question. nih.gov

The possibility of a stepwise mechanism involving a zwitterionic intermediate is a recurring theme in the study of polar cycloadditions with C,C,N-triphenylnitrone. researchgate.net A zwitterionic intermediate is a distinct species with separated positive and negative formal charges that lies in an energy minimum on the reaction pathway between reactants and products.

AM1/COSMO calculations on the reaction of C,C,N-triphenylnitrone with nitroethene predicted a stepwise mechanism for the pathway leading to the experimentally observed product, 4-nitro-2,3,3-triphenylisoxazolidine. cas.cz This pathway was found to proceed via a zwitterionic intermediate. cas.czresearchgate.net In contrast, the pathway leading to the alternative 5-nitro regioisomer was calculated to be concerted. cas.cz

However, higher-level DFT studies often provide a different picture. In many DFT investigations of similar nitrone cycloadditions, attempts to locate and optimize a stable zwitterionic intermediate on the potential energy surface have been unsuccessful. d-nb.infomdpi.comsemanticscholar.org Instead, these calculations typically identify a single, highly asynchronous transition state. mathnet.rud-nb.info While the transition state may have significant polar character, it does not correspond to a stable intermediate. This suggests that for many of these reactions, the mechanism is best described as a one-step, concerted process, albeit with a very asynchronous nature where the formation of the two new sigma bonds is not simultaneous. d-nb.info The favorability of a stepwise zwitterionic mechanism is influenced by factors such as the polarity of the reactants and the solvent, as well as the ability of substituents to stabilize the ionic centers. mdpi.comsemanticscholar.org

Activation parameters are crucial for understanding reaction kinetics and predicting the favored reaction pathway. These thermodynamic quantities are derived from the calculated energies of the reactants and the transition state. cas.czpk.edu.pl

Activation Enthalpy (ΔH‡) : Represents the change in heat content on going from reactants to the transition state.

Activation Entropy (ΔS‡) : Reflects the change in disorder. For bimolecular reactions, it is typically negative as two molecules combine to form a more ordered transition state.

Gibbs Free Energy of Activation (ΔG‡) : Combines the enthalpy and entropy effects (ΔG‡ = ΔH‡ - TΔS‡) and is the ultimate determinant of the reaction rate under thermodynamic control. The pathway with the lowest ΔG‡ is the kinetically favored one.

AM1/COSMO calculations for the reaction of C,C,N-triphenylnitrone with nitroethene provided estimates for these parameters. cas.cz The reaction leading to 4-nitro-2,3,3-triphenylisoxazolidine (Path A) was found to have a lower Gibbs free energy of activation than the path leading to the 5-nitro isomer (Path B), consistent with experimental observations. cas.cz The calculations also showed the formation of initial local minima (LM) on the potential energy surface, which are enthalpically stable but become unstable when the entropy factor is considered at room temperature. cas.cz

Table 1. Calculated Activation and Reaction Parameters for the Cycloaddition of C,C,N-Triphenylnitrone with Nitroethene (AM1/COSMO). cas.cz
PathwayParameterValue (kcal/mol)
Path A (forms 4-nitro isomer)Gibbs Free Energy of Activation (ΔG‡)34.33
Gibbs Free Energy of Reaction (ΔG)-12.89 (from LM)
Path B (forms 5-nitro isomer)Gibbs Free Energy of Activation (ΔG‡)43.37
Gibbs Free Energy of Reaction (ΔG)-13.50 (from LM)

Characterization of Zwitterionic Intermediates

Prediction and Rationalization of Regio- and Stereoselectivity

One of the most significant applications of computational methods in this area is the rationalization of regio- and stereoselectivity. researchgate.netmathnet.ru In the [2+3] cycloaddition of C,C,N-triphenylnitrone with unsymmetrical alkenes, two different regioisomers can potentially form. For example, with nitroethene, the reaction yields 4-nitro-2,3,3-triphenylisoxazolidine almost exclusively. cas.cz

Both semi-empirical and DFT calculations have successfully explained this observed regioselectivity. cas.czmathnet.ru The computational approach involves calculating the activation barriers (typically the Gibbs free energy of activation, ΔG‡) for all possible reaction channels leading to the different regioisomers. The results consistently show that the transition state leading to the experimentally observed product is significantly lower in energy than the transition state for the competing pathway. cas.cz

For the reaction with nitroethene, AM1/COSMO calculations showed the activation barrier for the formation of the 4-nitro isomer to be about 9 kcal/mol lower than for the 5-nitro isomer, providing a clear rationale for the observed product distribution. cas.cz Similarly, DFT studies rationalize this regioselectivity by analyzing the electronic properties of the reactants. mathnet.ru Analysis of local reactivity indices, such as the Fukui functions or local electrophilicity/nucleophilicity indices, indicates that the most favorable interaction is between the nucleophilic oxygen atom of the nitrone and the electrophilic β-carbon atom of the nitroethene. mathnet.rud-nb.info This specific interaction geometry directly leads to the formation of the 4-substituted isoxazolidine (B1194047) ring, in excellent agreement with experimental findings. mathnet.ruresearchgate.net

Role of Frontier Molecular Orbitals (FMO) Theory

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone for explaining chemical reactivity. wikipedia.org The theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and symmetry of these frontier orbitals govern the feasibility and outcome of a reaction, particularly in concerted processes like cycloadditions. libretexts.orgnumberanalytics.com

In the context of [3+2] cycloaddition reactions involving C,C,N-triphenylnitrone, FMO analysis helps predict the regioselectivity and reactivity. The reaction proceeds through the interaction of the nitrone's FMOs with those of a dipolarophile (e.g., an alkene). numberanalytics.com The interaction can be either between the HOMO of the nitrone and the LUMO of the alkene, or the LUMO of the nitrone and the HOMO of the alkene. The pair of orbitals with the smaller energy gap will dominate the interaction. imperial.ac.uk

For instance, in the cycloaddition of nitrones with nitroalkenes, the regiochemistry is often rationalized by analyzing the orbital coefficients of the interacting atoms in the respective FMOs. mathnet.runih.gov Studies on the reaction of C,C,N-triphenylnitrone with nitroethene indicate that the regioselectivity is determined by the attack of the oxygen-centered nucleophilic site of the nitrone on the β-carbon atom of the nitroethene. mathnet.ru This preferred orientation is a result of a favorable overlap between the larger lobes of the interacting frontier orbitals, leading to a lower energy transition state. While FMO theory provides a powerful qualitative model, it's important to note that in some complex cases, such as with certain mesoionic compounds (münchnones), the observed regiochemistry can deviate from predictions based solely on FMO analysis, highlighting the need for more detailed computational studies of the transition states. nih.gov

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com Computational studies can precisely calculate these orbital energies, providing quantitative support for the predictions of FMO theory.

Table 1: Frontier Molecular Orbital Energies for Selected Reactants

CompoundMethodologyE(HOMO) (eV)E(LUMO) (eV)HOMO-LUMO Gap (eV)
C,C,N-triphenylnitroneAM1-8.49-0.557.94
NitroetheneAM1-11.23-1.0910.14

Data sourced from computational studies on nitrone cycloadditions. The specific values can vary based on the level of theory and basis set used.

Analysis of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. rasayanjournal.co.infrontiersin.org These descriptors are categorized as either global, describing the molecule as a whole, or local, identifying reactivity at specific atomic sites. derpharmachemica.com

Chemical Potential (μ): Related to the electronegativity of a molecule, it indicates the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (E_LUMO - E_HOMO).

Global Electrophilicity (ω): Quantifies the electrophilic character of a species. It is defined as ω = μ² / (2η).

DFT-based calculations for the [2+3] cycloaddition of C,C,N-triphenylnitrone with nitroethene show that these global and local reactivity indices point towards a polar character for the reaction. mathnet.ru

Table 2: Global Reactivity Descriptors for C,C,N-Triphenylnitrone

DescriptorSymbolFormulaCalculated Value (eV)
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.52
Chemical HardnessηE_LUMO - E_HOMO7.94
Global Electrophilicityωμ² / (2η)1.29

Calculated using AM1 data. Values are illustrative and depend on the computational method.

Local Reactivity Descriptors are used to determine the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. psu.edunih.gov The most prominent local descriptor is the Fukui function, f(r) , which indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. chemrxiv.org For cycloaddition reactions, the Fukui functions can predict which atoms of the two reactants are most likely to form new bonds. For the reaction between C,C,N-triphenylnitrone and nitroethene, local reactivity analysis confirms that the most favorable interaction is between the oxygen atom of the nitrone and the terminal carbon atom of the nitroethene, which aligns with experimental observations. mathnet.ru

Solvent Effects in Computational Models

Computational chemists typically model solvent effects using either explicit or implicit models.

Explicit solvent models involve including a number of individual solvent molecules in the calculation, which is computationally very expensive.

Implicit solvent models (continuum models) are more common. acs.org They treat the solvent as a continuous medium with a characteristic dielectric constant (ε). The solute is placed in a cavity within this continuum. Popular models include the Polarizable Continuum Model (PCM) and the related Conductor-like Screening Model (COSMO). numberanalytics.comacs.orgcas.cz The SMD (Solvation Model based on Density) is another widely used implicit model that is parameterized for a wide range of solvents. rsc.orgmdpi.com

For nitrone cycloadditions, computational studies have shown that the reaction mechanism can be highly dependent on the solvent polarity. csic.es A reaction that proceeds via a concerted mechanism in the gas phase or in non-polar solvents like toluene may switch to a stepwise, zwitterionic mechanism in polar solvents such as dichloromethane (B109758) or acetonitrile (B52724). acs.orgcsic.es This switch occurs because polar solvents can stabilize charged intermediates and transition states more effectively than non-polar solvents. numberanalytics.com

A computational study on the [2+3] cycloaddition of C,C,N-triphenylnitrone with nitroethene using the AM1/COSMO method investigated the reaction in toluene (a non-polar solvent). cas.cz The calculations revealed that the pathway leading to the experimentally observed 4-nitro-substituted isoxazolidine proceeds through a zwitterionic intermediate (a stepwise mechanism), while the path to the alternative 5-nitro isomer follows a concerted mechanism. cas.cz The activation barrier for the stepwise path was found to be significantly lower, explaining the observed regioselectivity. cas.cz

Table 3: Calculated Activation Parameters for the Reaction of C,C,N-Triphenylnitrone with Nitroethene in Toluene

Reaction PathwayMechanismActivation Enthalpy (ΔH) (kcal/mol)Activation Gibbs Free Energy (ΔG) (kcal/mol)
Path A (to 4-nitro product)Stepwise (Zwitterionic)21.4434.33
Path B (to 5-nitro product)Concerted29.8743.37

Data from AM1/COSMO calculations in a dielectric medium corresponding to toluene. cas.cz

These findings underscore the critical importance of including solvent effects in computational models to obtain a realistic picture of the reaction mechanism and energetics for C,C,N-triphenylnitrone. cas.czcsic.es

Advanced Applications of C,c,n Triphenylnitrone in Organic Synthesis

Synthesis of Complex Nitrogen- and Oxygen-Containing Heterocycles

The 1,3-dipolar character of C,C,N-triphenylnitrone makes it an ideal reagent for [3+2] cycloaddition reactions with a variety of dipolarophiles. This reactivity is harnessed to construct five-membered heterocyclic rings, which are core structures in many biologically active molecules and natural products. rasayanjournal.co.in

Five-Membered Heterocycles (e.g., Isoxazolidines, Oxindoles)

Isoxazolidines: The reaction of C,C,N-triphenylnitrone with alkenes is a well-established and highly efficient method for the synthesis of isoxazolidines. rasayanjournal.co.inbeilstein-journals.org These reactions often proceed with high regioselectivity. For instance, the reaction with terminal alkenes generally yields 5-substituted isoxazolidines due to favorable frontier molecular orbital interactions. rasayanjournal.co.in Quantum-chemical calculations have shown that the regioselectivity of the cycloaddition of C,C,N-triphenylnitrone to dipolarophiles like 3-nitro-1-propene is governed by thermodynamic factors. researchgate.net

The stereoselectivity of these cycloadditions can be influenced by the substituents on the alkene. For example, the reaction with (E)-β-nitrostyrene derivatives leads to the formation of both trans- and cis-isoxazolidines, with the ratio of stereoisomers being dependent on the electronic nature of the substituents on the nitrone's aryl groups.

Oxindoles: While the direct synthesis of oxindoles from C,C,N-triphenylnitrone is less common, the isoxazolidine (B1194047) ring can serve as a precursor to this important heterocyclic motif. The oxindole (B195798) core is present in numerous natural products and pharmaceuticals, making its synthesis a significant area of research. juniperpublishers.com Various synthetic strategies for oxindoles have been developed, often involving transition metal catalysis or oxidative dearomatization of indoles. organic-chemistry.orgnih.gov The functional groups introduced via the nitrone cycloaddition can be manipulated in subsequent steps to facilitate the formation of the oxindole ring system.

Table 1: Synthesis of Isoxazolidines from C,C,N-Triphenylnitrone
DipolarophileProduct(s)Key FindingsReference(s)
n-dec-1-eneIsoxazolidines with an octyl group at the C-5 positionAM-1 calculations show this regioisomer is preferred. researchgate.net
3-nitro-1-propeneRegioisomeric isoxazolidinesQuantum-chemical calculations indicate the reaction is under thermodynamic control. researchgate.net
(E)-β-Nitrostyrenetrans- and cis-2,5-diphenyl-3-aryl-4-nitroisoxazolidinesThe ratio of stereoisomers is influenced by nitrone substituents.

Construction of Spirocyclic Systems (e.g., Spiroisoxazolidines)

The intramolecular variant of the 1,3-dipolar cycloaddition of nitrones provides access to spirocyclic systems. Spiroisoxazolidines, for example, can be synthesized by reacting C,C,N-triphenylnitrone with dipolarophiles containing a tethered reactive group. These spirocyclic frameworks are of interest due to their unique three-dimensional structures and potential biological activities. The synthesis of novel spiropyrazoline oxindole derivatives has been achieved through 1,3-dipolar cycloaddition reactions, and these compounds have been evaluated for their cytotoxic activity. nih.gov

Catalytic Approaches in Nitrone Reactivity

To enhance the efficiency, selectivity, and scope of nitrone cycloadditions, various catalytic methods have been explored. These include the use of Lewis acids, ionic liquids as reaction media, and, more recently, biocatalytic approaches.

Role of Lewis Acid Catalysis in Cycloadditions

Lewis acids play a crucial role in accelerating 1,3-dipolar cycloaddition reactions involving C,C,N-triphenylnitrone. researchgate.net They function by coordinating to the nitrone's oxygen atom or the dipolarophile, which lowers the energy of the LUMO of the activated species. This enhances the interaction with the HOMO of the reaction partner, leading to an increased reaction rate. rasayanjournal.co.in The formation of a complex between the dipolarophile and the Lewis acid is considered a key factor in the observed catalysis. researchgate.net

The use of chiral Lewis acids can induce enantioselectivity in these cycloadditions, providing a pathway to optically active isoxazolidines. rsc.org This is particularly valuable for the synthesis of chiral drugs and natural products. Computational studies suggest that Lewis acids can influence both the thermodynamics and kinetics of the cycloaddition process. nih.gov

Table 2: Lewis Acid Catalyzed Cycloadditions
Lewis AcidDipolarophileEffectReference(s)
VariousElectron deficient alkenesAcceleration of reaction rate. icm.edu.pl
Chiral AlBr₃-activated 1,3,2-oxazaborolidine1-Naphthaldehyde derivativesEnantioselective formation of polycyclic benzoisochromenes. rsc.org

Application of Ionic Liquids as Reaction Media for Enhanced Efficiency

Ionic liquids (ILs) have emerged as green and efficient reaction media for a variety of organic transformations, including the 1,3-dipolar cycloadditions of nitrones. numberanalytics.comlibretexts.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics, make them attractive alternatives to conventional volatile organic solvents. numberanalytics.comcore.ac.uk

In the context of C,C,N-triphenylnitrone cycloadditions, ionic liquids can enhance reaction rates and, in some cases, improve selectivity. For example, the synthesis of fluoro-isoxazolidine derivatives using [bmim]BF4 as the ionic liquid has been reported to proceed with excellent diastereoselectivity. rasayanjournal.co.in Furthermore, the use of ionic liquids facilitates the recycling and reuse of the catalyst and reaction medium, aligning with the principles of green chemistry. rasayanjournal.co.innumberanalytics.com Acidic ionic liquids can also act as catalysts themselves for certain reactions. nih.gov

Biocatalytic Considerations in Nitrone Transformations

Biocatalysis offers a powerful and sustainable approach to organic synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. frontiersin.org While the direct biocatalytic transformation of C,C,N-triphenylnitrone is an emerging area, the principles of biocatalysis are being applied to reactions involving similar heterocyclic systems. nih.gov

For instance, enzymes such as transaminases are used for the asymmetric synthesis of chiral amines, which could be structurally related to the products derived from nitrone cycloadditions. rsc.org The integration of biocatalytic steps with traditional chemical synthesis, known as chemoenzymatic synthesis, holds significant promise. entrechem.com This approach could involve the enzymatic resolution of racemic mixtures of isoxazolidines produced from nitrone cycloadditions or the use of enzymes to catalyze subsequent transformations of the heterocyclic products. The development of photo-biocatalytic cascades, which combine light-driven chemical reactions with enzymatic transformations, is also an active area of research that could be applied to nitrone-derived compounds in the future. nih.gov

Green Chemistry Principles in Nitrone Cycloaddition Reactions

The application of green chemistry principles to 1,3-dipolar cycloaddition reactions of nitrones represents a significant advancement in sustainable organic synthesis. These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Cycloaddition reactions, by their nature, align well with several of these principles, particularly atom economy. researchgate.netresearchgate.net The focus on developing more environmentally benign protocols for these reactions has led to innovations in solvent choice, energy input, and catalysis.

Inherent Atom Economy

One of the most significant green aspects of 1,3-dipolar cycloadditions is their inherent atom economy. rsc.org These reactions are addition processes where all the atoms of the reactants are incorporated into the final product, leading to 100% atom economy in theory. researchgate.netresearchgate.net This minimizes the formation of byproducts and waste. For instance, the reaction of a nitrone like C,C,N-triphenylnitrone with an alkene or alkyne to form an isoxazolidine or isoxazoline, respectively, is a prime example of an atom-economical transformation. rsc.orgrasayanjournal.co.in This characteristic makes them highly efficient and desirable from a green chemistry perspective. nih.govtesisenred.net

Solvent-Free and Greener Solvent Systems

A major focus in greening nitrone cycloadditions has been the replacement of conventional, often hazardous, organic solvents like toluene (B28343), benzene (B151609), and dichloromethane (B109758) with more sustainable alternatives or by eliminating the solvent altogether. researchgate.netrasayanjournal.co.inacs.org

Solvent-Free (Neat) Conditions: Performing 1,3-dipolar cycloadditions under solvent-free or "neat" conditions has shown considerable success. mdpi.com This approach not only eliminates solvent waste but can also lead to reduced reaction times and improved yields. researchgate.netresearchgate.net For example, studies on the reaction of N-benzyl-C-phenylnitrone with levoglucosenone (B1675106) demonstrated that heating in neat conditions was faster than in solvent. mdpi.com The use of an orbital shaker in solvent-free conditions has also been shown to increase yield and decrease reaction time at room temperature. mdpi.com

Alternative Solvents: Where a solvent is necessary, research has shifted towards greener options. Water is a highly attractive green solvent due to its non-toxicity, availability, and unique reactivity-enhancing properties. Surfactant-mediated intramolecular nitrone cycloadditions have been successfully performed in aqueous media. frontiersin.org Another class of green solvents explored are fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE). frontiersin.org TFE has been shown to accelerate cycloaddition reactions, leading to higher yields and shorter reaction times compared to conventional solvents. frontiersin.org

Table 1: Comparison of Solvent Conditions in 1,3-Dipolar Cycloaddition of a Cyclic Nitrone and N,N-dimethylacrylamide

Entry Conditions Time (h) Yield (%) Reference
1 Dichloromethane, rt 72 85 mdpi.com
2 Solvent-free, rt 54 60 mdpi.com
3 Solvent-free, orbital shaker, rt 15 71 mdpi.com
4 Solvent-free, 40 °C 18 59 mdpi.com

Data adapted from a study on a cyclic nitrone to illustrate the principle. mdpi.com

Energy Efficiency and Alternative Energy Sources

Minimizing energy consumption is another core principle of green chemistry. Traditional methods often rely on prolonged heating, whereas modern techniques offer more energy-efficient pathways.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of nitrone cycloadditions, microwave heating can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. mdpi.com For the reaction between N-benzyl-C-phenylnitrone and levoglucosenone, microwave heating reduced the reaction time to just one hour, compared to 48 hours in a solvent under conventional heating. mdpi.com

Table 2: Effect of Microwave Irradiation on Reaction Time

Nitrone Dipolarophile Conditions Time Yield (%) Reference
N-benzyl-C-phenylnitrone Levoglucosenone Toluene, 110°C 48 h 65 mdpi.com
N-benzyl-C-phenylnitrone Levoglucosenone Neat, 110°C (MW) 1 h 68 mdpi.com
Nitrone 10 Levoglucosenone Toluene, 60°C 12 h 55 mdpi.com
Nitrone 10 Levoglucosenone Neat, 60°C (MW) 3 h 57 mdpi.com

Data adapted from a study on various nitrones to illustrate the principle. mdpi.com

Organocatalysis

The use of small organic molecules as catalysts (organocatalysts) is a cornerstone of green chemistry, avoiding the toxicity and cost associated with many metal-based catalysts. numberanalytics.comnih.gov Organocatalysis has been successfully applied to various transformations, including cycloaddition reactions. numberanalytics.com While metal-catalyzed cycloadditions are common, the development of organocatalytic variants offers a more sustainable approach. groupjorgensen.com For instance, chiral amine catalysts can facilitate asymmetric cycloadditions, providing products with high enantioselectivity under environmentally benign conditions. numberanalytics.com The merging of organocatalysis with other green techniques, such as photocatalysis using hydrogen-bonding organocatalysts, has enabled challenging reactions like intramolecular [2+2]-cycloadditions, showcasing a synergistic approach to sustainable synthesis. csic.es The application of these catalytic systems to the 1,3-dipolar cycloadditions of C,C,N-triphenylnitrone holds promise for developing highly efficient and enantioselective green protocols.

Mechanistic Studies on Radical Trapping by Nitrones

Principles of Electron Spin Resonance (ESR)/Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Adducts

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the primary and most definitive technique for the detection and characterization of free radicals. nih.govsrce.hrgelisim.edu.tr The method is based on the detection of paramagnetic species, which are molecules or atoms that contain one or more unpaired electrons. srce.hr Short-lived, highly reactive radicals often exist in concentrations too low for direct detection. ajol.info

The technique of spin trapping was developed to overcome this limitation. nih.govtaylorandfrancis.com It involves a diamagnetic "spin trap" molecule, such as a nitrone, which reacts with the transient radical to form a much more stable and persistent paramagnetic radical adduct, typically a nitroxide. taylorandfrancis.comjeol.com This spin adduct accumulates to a concentration that is detectable by ESR spectroscopy. taylorandfrancis.com

The resulting ESR spectrum of the nitroxide adduct acts as a "fingerprint" for the trapped radical. nih.gov Key parameters derived from the spectrum are used to identify the original radical species:

g-value: This parameter is related to the magnetic moment of the unpaired electron and is influenced by its electronic environment. nih.gov

Hyperfine Coupling Constants (hfs or a): These arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (like ¹⁴N and ¹H). nih.govnih.gov The number of lines in the spectrum and the spacing between them (the hfcc values) provide structural information about the radical adduct, and by inference, the trapped radical. nih.govajol.info For instance, the interaction with a ¹⁴N nucleus splits the signal into a triplet, and further splitting by a β-hydrogen creates a triplet of doublets. researchgate.net

By analyzing these spectral parameters and comparing them to databases of known adducts, researchers can identify the structure of the short-lived radical that was trapped. nih.govnih.gov

Comparative Analysis of C,C,N-Triphenylnitrone with Other Nitrone Spin Traps (e.g., PBN, DMPO)

To evaluate the efficacy of a spin trap like C,C,N-triphenylnitrone, its performance is compared against well-characterized nitrones such as α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). These compounds are among the most widely used spin traps in chemistry and biology. nih.gov

The comparison typically focuses on several key characteristics:

Rate of Trapping: The speed at which the nitrone reacts with a radical is crucial. A higher trapping rate constant means the trap can more effectively compete for the radical against other potential reactions. For example, the rate constant for DMPO trapping hydroxyl radicals is significantly higher than for some other nitrones. researchgate.net

Adduct Stability (Half-life): The resulting nitroxide adduct must be stable enough to be detected. Cyclic nitrones like DMPO often form more persistent adducts than linear nitrones like PBN. interchim.fr The half-life of the DMPO-superoxide adduct is short (around a minute), while its hydroxyl adduct can last for hours. jeol.cominterchim.fr

Spectral Information: An ideal spin trap yields an adduct spectrum that is highly sensitive to the structure of the trapped radical. DMPO is often favored for trapping small radicals because its adducts' ESR spectra show significant dependence on the trapped species, aiding in identification. interchim.frmdpi.com In contrast, the spectra of PBN adducts can be less informative about the nature of the trapped radical. nih.govinterchim.fr

Selectivity and Artifacts: No spin trap is perfectly selective. They can react with various radicals, and it's important to understand their reactivity profile. jeol.com Furthermore, spin traps themselves can be unstable, decomposing to produce artifactual signals that can complicate spectral interpretation. gelisim.edu.tr For example, the DMPO-superoxide adduct can decompose to form the DMPO-hydroxyl adduct, a potential source of misinterpretation. interchim.fr

While PBN is noted for being relatively stable and easy to handle, it is more effective for carbon-centered radicals. jeol.com DMPO is a popular water-soluble trap used for both superoxide (B77818) and hydroxyl radicals. jeol.cominterchim.fr A comparative study involving C,C,N-triphenylnitrone would require experimental data on these parameters to determine its advantages and limitations relative to these established benchmarks.

Spin TrapCommon Radical TargetsAdduct StabilitySpectral Informativeness
PBN Carbon-centered radicals, some oxygen-centered radicals jeol.comnih.govGenerally lower than cyclic nitrones interchim.frOften provides limited structural information about the trapped radical nih.govinterchim.fr
DMPO Superoxide, hydroxyl, carbon-centered radicals jeol.cominterchim.frAdduct stability varies by radical (e.g., OOH adduct is unstable, OH adduct is stable) jeol.cominterchim.frHighly informative for small radicals; spectra are sensitive to adduct structure interchim.frmdpi.com
C,C,N-Triphenylnitrone Data not availableData not availableData not available

Fundamental Research into Reactive Oxygen Species and Other Radical Intermediates

Nitrones are invaluable tools in fundamental research aimed at understanding the role of reactive oxygen species (ROS) and other radical intermediates in biological and chemical processes. nih.govnih.gov ROS, such as the superoxide anion (•O₂⁻) and the hydroxyl radical (•OH), are highly reactive byproducts of aerobic metabolism implicated in cell signaling, aging, and various pathologies. nih.gov

Spin trapping with nitrones allows for the in-situ detection and identification of these species in complex systems. mdpi.com For example:

Hydroxyl Radical (•OH): This is one of the most damaging ROS. Spin traps like DMPO react with •OH to form a characteristic and relatively stable DMPO-OH adduct, which has a well-defined 1:2:2:1 quartet ESR signal. srce.hrresearchgate.net

Superoxide Radical (•O₂⁻): Detecting superoxide is crucial for studying oxidative stress. taylorandfrancis.com While direct detection is difficult, nitrones like DMPO trap •O₂⁻ to form the DMPO-OOH adduct. jeol.com However, the instability of this adduct and its potential conversion to the DMPO-OH adduct present experimental challenges. interchim.fr This has led to the development of other traps like BMPO and DEPMPO, whose superoxide adducts are more stable. mdpi.comresearchgate.net

Carbon-Centered Radicals: In studies of lipid peroxidation or reactions involving organic solvents, nitrones are used to trap carbon-centered radicals. nih.govnih.gov For instance, PBN has been used to trap lipid-derived radicals to study the mechanisms of antioxidant activity. nih.gov

Research in this area often involves generating radicals under controlled conditions (e.g., using the Fenton reaction for •OH or xanthine/xanthine oxidase for •O₂⁻) and using spin traps to intercept them, providing mechanistic insights into radical-driven processes. mdpi.comrsc.org The application of C,C,N-triphenylnitrone in such fundamental studies would depend on its specific reactivity towards different radicals and the stability of the resulting adducts, data which is not currently available.

Analytical and Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Chromatographic Methods for Product Isolation and Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the study of triphenylnitrone and its derivatives. HPLC is instrumental for both monitoring the progress of reactions involving triphenylnitrone and for the isolation and purity assessment of the resulting products. researchgate.netresearchgate.net

In reaction monitoring, HPLC allows for the quantitative analysis of reactant consumption and product formation over time. For instance, in the [2+3] cycloaddition reaction between triphenylnitrone and β-cyanonitroethene, HPLC analysis can track the course of the reaction, providing valuable kinetic data. researchgate.netresearchgate.net

For product isolation and purity assessment, reversed-phase HPLC is a common and effective method. hplc.eunih.gov This technique separates compounds based on their hydrophobicity. However, challenges can arise when using highly aqueous mobile phases, which can lead to issues like long equilibration times, reduced retention, and poor peak shape. hplc.eu These problems are often attributed to the "ligand folding" or "matting" effect of the stationary phase's long alkyl chains. hplc.eu To overcome these challenges, specialized HPLC columns designed for use with highly aqueous mobile phases have been developed. hplc.eu The choice of stationary phase, mobile phase composition, and pH are critical parameters that must be optimized to achieve efficient separation and symmetrical peak shapes, especially for polar analytes. elementlabsolutions.com

Table 1: HPLC Analysis Parameters

ParameterDescriptionRelevance to Triphenylnitrone Analysis
Stationary Phase The solid support within the HPLC column. Common types include C18, C8, and phenyl phases.The choice of stationary phase is crucial for achieving separation based on the polarity of triphenylnitrone and its reaction products. C18 columns are widely used for reversed-phase chromatography.
Mobile Phase The solvent that moves the sample through the column. Typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.The composition of the mobile phase is adjusted to control the retention time of the analytes. Gradient elution, where the mobile phase composition changes during the run, is often used for complex mixtures.
Detector The component that detects the analytes as they elute from the column. UV-Vis detectors are commonly used for aromatic compounds like triphenylnitrone.Triphenylnitrone and its derivatives contain chromophores that absorb UV light, making UV-Vis detection a suitable and sensitive method.
Flow Rate The speed at which the mobile phase moves through the column.Affects analysis time and resolution.
Column Temperature The temperature of the HPLC column during the separation.Can influence retention times and peak shapes.

Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic methods are the cornerstone for the structural elucidation of triphenylnitrone and its reaction products, providing detailed information about functional groups, connectivity, and stereochemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups within a molecule. rsc.org The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies. For triphenylnitrone, the IR spectrum would show characteristic absorption bands for the N-O bond of the nitrone group and the C=N bond, alongside the absorptions for the aromatic C-H and C-C bonds of the phenyl rings. sci-hub.sescispace.com The region from 1430–910 cm⁻¹, known as the "fingerprint region," provides a unique pattern for each molecule, aiding in its identification. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups. msu.edutechnologynetworks.com Triphenylnitrone, with its conjugated system of phenyl rings and the nitrone group, exhibits characteristic absorption bands in the UV-Vis spectrum. researchgate.net The position and intensity of these bands (λmax and molar absorptivity, ε) are sensitive to the electronic structure of the molecule. azooptics.com Analysis of the UV-Vis spectrum helps in identifying the chromophoric system and can be used to monitor reactions that involve changes to this system. azooptics.com

Table 2: Key Spectroscopic Data for Triphenylnitrone

Spectroscopic TechniqueKey Features and Observations
Infrared (IR) Spectroscopy Characteristic peaks for N-O stretching, C=N stretching, and aromatic C-H and C-C vibrations. The fingerprint region provides a unique pattern for identification. rsc.orgsci-hub.selibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the conjugated system of the phenyl rings and the nitrone group. researchgate.netazooptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Regioisomeric Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. rsc.orglibretexts.org

¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. youtube.com For triphenylnitrone, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the three phenyl rings. The chemical shifts of these protons are influenced by their electronic environment. sigmaaldrich.com

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. slideshare.net Each unique carbon atom in triphenylnitrone gives a distinct signal in the ¹³C NMR spectrum. news-medical.net The chemical shifts of the carbon atoms, particularly the carbon of the C=N bond, are highly informative. news-medical.net

NMR spectroscopy is especially crucial for regioisomeric differentiation . news-medical.netoxinst.com In cycloaddition reactions, for example, different regioisomers can be formed. The specific connectivity of atoms in each isomer results in unique ¹H and ¹³C NMR spectra, allowing for their unambiguous assignment. oxinst.comiastate.eduthermofisher.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing definitive structural proof. news-medical.netnih.gov

Table 3: Representative NMR Data for Aromatic Compounds

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H 6.5 - 8.5Number and electronic environment of aromatic protons. Coupling patterns reveal neighboring protons.
¹³C 110 - 160Number and electronic environment of aromatic carbon atoms.
Note: The exact chemical shifts for triphenylnitrone would need to be determined experimentally.

Electron Spin Resonance (ESR/EPR) Spectroscopy for Characterizing Spin Adducts

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. bruker.com While triphenylnitrone itself is not a radical, it is widely used as a "spin trap." wikipedia.org

Spin trapping is a technique where a short-lived, highly reactive radical reacts with a spin trap molecule (in this case, triphenylnitrone) to form a more stable and persistent radical adduct. wikipedia.orglibretexts.org This spin adduct can then be detected and characterized by ESR spectroscopy. nih.govsyntechinnovation.com The resulting ESR spectrum provides a unique "fingerprint" for the trapped radical. nih.govplos.org The hyperfine splitting constants (hfs) in the spectrum, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H), are characteristic of the specific radical that was trapped. uchile.clnih.gov This allows for the identification of the original, transient radical species. researchgate.net

Table 4: Principles of ESR Spectroscopy in Spin Trapping

ConceptDescriptionApplication with Triphenylnitrone
Paramagnetic Species Molecules or atoms containing one or more unpaired electrons.The spin adduct formed by the reaction of triphenylnitrone with a free radical is a paramagnetic species. bruker.com
Spin Trap A diamagnetic compound that reacts with a transient radical to form a more stable radical.Triphenylnitrone acts as a spin trap to "capture" and stabilize short-lived radicals. wikipedia.orglibretexts.orgresearchgate.net
Spin Adduct The relatively stable radical product formed from the reaction of a spin trap and a free radical.The triphenylnitrone spin adduct is the species detected by the ESR spectrometer. nih.gov
Hyperfine Splitting The splitting of ESR spectral lines due to the interaction of the unpaired electron with magnetic nuclei.The pattern and magnitude of the hyperfine splitting in the ESR spectrum of the spin adduct allows for the identification of the trapped radical. uchile.cl

Raman Spectroscopy for In Situ Reaction Mechanism Insights

Raman Spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. crystallizationsystems.com A key advantage of Raman spectroscopy is its ability to be used for in situ reaction monitoring, even in aqueous solutions, as water is a weak Raman scatterer. crystallizationsystems.comfrontiersin.org This allows for the real-time observation of changes in molecular structure and bonding as a reaction proceeds. researchgate.netrsc.org

By monitoring the characteristic Raman bands of triphenylnitrone and its reaction products, it is possible to gain insights into the reaction mechanism. oxinst.com For example, the disappearance of the nitrone's characteristic vibrational modes and the appearance of new bands corresponding to the product can be tracked over time. This can help to identify reaction intermediates and understand the sequence of bond-forming and bond-breaking events. frontiersin.org Time-resolved Raman spectroscopy can even capture information about transient species and the dynamics of the reaction. frontiersin.org

Future Research Directions and Emerging Perspectives in Triphenylnitrone Chemistry

Development of Novel Synthetic Methodologies for Enantioselective Nitrone Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. While significant progress has been made in the asymmetric synthesis of various classes of nitrones, the development of enantioselective methods for sterically demanding triaryl nitrones like C,C,N-triphenylnitrone presents a formidable challenge.

Current research in asymmetric nitrone synthesis heavily relies on organocatalysis and transition metal catalysis. For instance, chiral phosphoric acids have been successfully employed in catalyzing asymmetric 1,3-dipolar cycloadditions of nitrones, indicating their potential to control stereochemistry. chesci.com Similarly, copper and rhodium complexes with chiral ligands have shown remarkable efficacy in promoting enantioselective additions to nitrones and related compounds. nih.govnih.govrsc.orgacademie-sciences.fr A notable example is the Cu-catalyzed enantioselective alkyne addition to a broad scope of nitrones using tunable axially chiral imidazole-based P,N-ligands, achieving high yields and enantioselectivities. nih.gov

However, these successful methodologies have predominantly been applied to nitrones with at least one α-hydrogen or less sterically hindered substituents. The three bulky phenyl groups of C,C,N-triphenylnitrone pose a significant steric barrier, making it difficult for chiral catalysts to effectively differentiate between the enantiotopic faces of the prochiral nitrone or its precursors.

Future research in this area should focus on the design of highly active and sterically adaptable chiral catalysts. Potential avenues include:

Chiral Lewis Acids: The development of novel, highly Lewis-acidic, and sterically demanding chiral Lewis acids could enable the activation of the nitrone or its synthetic precursors while creating a well-defined chiral environment. wikipedia.orgchimia.chnih.gov

Organocatalysis: The design of new generations of chiral organocatalysts, such as sterically hindered Brønsted acids or N-heterocyclic carbenes (NHCs), might provide the necessary steric and electronic complementarity to induce asymmetry in the synthesis of triaryl nitrones. beilstein-journals.org

Kinetic Resolution: Asymmetric transformations of racemic C,C,N-triphenylnitrone or its derivatives could offer an alternative route to enantioenriched products.

The synthesis of a chiral, sterically hindered pyrrolidine (B122466) nitroxide radical has been achieved through iterative nucleophilic additions and intramolecular cycloadditions to cyclic nitrones, demonstrating that complex, sterically encumbered chiral structures can be accessed. nih.gov Adapting such multi-step strategies to acyclic, triaryl systems like triphenylnitrone could be a promising, albeit challenging, direction.

Exploration of New Dipolarophiles and Reaction Architectures

The 1,3-dipolar cycloaddition is the hallmark reaction of nitrones. For C,C,N-triphenylnitrone, this reaction has been primarily studied with electron-deficient alkenes, such as nitroethene and its derivatives. sci-rad.comscispace.com Due to the steric hindrance of the three phenyl groups, C,C,N-triphenylnitrone is generally less reactive than other nitrones. sci-rad.com This lower reactivity necessitates the use of highly activated dipolarophiles or more forcing reaction conditions.

Future explorations in this domain should aim to expand the scope of dipolarophiles and investigate novel reaction architectures beyond the traditional [3+2] cycloaddition.

Novel Dipolarophiles: The reaction of C,C,N-triphenylnitrone has been documented with dipolarophiles like nitroethene, 1-nitropropene, and (E)-3,3,3-trichloro-1-nitroprop-1-ene. sci-rad.commdpi.com A key area of future research will be to explore its reactivity with a broader range of partners, including:

Alkynes: While the Kinugasa reaction, involving the cycloaddition of nitrones with terminal alkynes, is well-established for other nitrones, its application to C,C,N-triphenylnitrone, particularly in an enantioselective manner, is an area ripe for investigation. acs.org

Allenes and Ketenes: These high-energy dipolarophiles could overcome the inherent low reactivity of triphenylnitrone and provide access to unique isoxazolidine (B1194047) scaffolds.

Strained Ring Systems: The use of strained alkenes, such as bicyclobutanes, in a formal [4π + 2σ] cycloaddition has been reported for other nitrones, catalyzed by copper(II) complexes. chemrxiv.org Applying this new reaction architecture to C,C,N-triphenylnitrone could lead to novel polycyclic structures.

New Reaction Architectures: The field of nitrone chemistry is expanding beyond [3+2] cycloadditions to include higher-order cycloadditions and cascade processes. While there are no specific reports involving C,C,N-triphenylnitrone, these emerging reaction types represent a significant future direction. Research could focus on engaging triphenylnitrone in:

[3+3], [4+3], or [5+2] Cycloadditions: By choosing appropriate reaction partners, it may be possible to access six, seven, or even larger membered heterocyclic rings.

Formal [3+2] Cycloaddition/Rearrangement Cascades: The initial cycloadduct from a reaction with a suitably functionalized dipolarophile could be designed to undergo a subsequent in-situ rearrangement, leading to complex molecular architectures in a single step.

The successful application of these novel dipolarophiles and reaction architectures will likely require the development of new catalytic systems capable of activating the sterically hindered C,C,N-triphenylnitrone.

Advanced Computational Modeling for Complex Nitrone Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of nitrones. For C,C,N-triphenylnitrone, computational studies have already provided significant insights into its behavior in [3+2] cycloaddition reactions.

Several studies have focused on the cycloaddition of C,C,N-triphenylnitrone with nitroalkenes. nih.govscispace.comnih.govsci-hub.seindexcopernicus.comacs.orgresearchgate.net These studies have established several key features of its reactivity:

Polar Mechanism: The reactions are characterized as polar processes, where the global and local reactivity indices indicate a significant charge transfer between the nitrone and the dipolarophile. nih.gov

Regioselectivity: The regioselectivity is generally controlled by the attack of the nucleophilic oxygen atom of the nitrone on the most electrophilic β-carbon atom of the nitroalkene, leading to the formation of 4-nitroisoxazolidines. nih.govnih.govsci-hub.se

Reaction Mechanism: Depending on the specific substrates and reaction conditions (e.g., solvent polarity), the reaction can proceed through either a concerted, albeit asynchronous, mechanism or a stepwise mechanism involving a zwitterionic intermediate. nih.govsci-hub.se

The table below summarizes key computational findings for the cycloaddition of C,C,N-triphenylnitrone with nitroethene.

Computational MethodSolvent ModelKey FindingReference
AM1/COSMOToluene (B28343)Favors a stepwise mechanism via a zwitterionic intermediate for the formation of the 4-nitro isomer. sci-hub.se
B3LYP/6-31G(d)(Implicit)Reaction has a polar character and proceeds via a concerted, asynchronous transition state. nih.gov

Future computational studies on C,C,N-triphenylnitrone could explore more complex scenarios:

Catalyst-Substrate Interactions: Modeling the interaction of triphenylnitrone with chiral Lewis acids or organocatalysts could aid in the rational design of effective enantioselective synthetic methods. This would involve locating the transition states for the catalyzed reaction and analyzing the non-covalent interactions that determine stereoselectivity.

Novel Reaction Pathways: Computational screening could be employed to predict the feasibility of higher-order cycloadditions or cascade reactions involving triphenylnitrone, guiding experimental efforts towards the most promising avenues.

Excited-State Reactivity: Exploring the photochemical reactivity of triphenylnitrone through time-dependent DFT (TD-DFT) calculations could uncover new light-induced transformations and applications, for instance, in photopharmacology or materials science.

Advanced computational techniques, such as ab initio molecular dynamics (AIMD), could also be used to simulate the reaction dynamics in explicit solvent, providing a more realistic picture of the reaction pathway and the role of the solvent in mediating the process.

Integration of C,C,N-Triphenylnitrone into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. nih.govnih.govkilobaser.comorganic-chemistry.orgbeilstein-journals.orgsioc-journal.cnbeilstein-journals.orgnih.gov The integration of nitrones into these processes has led to the development of elegant syntheses of diverse heterocyclic scaffolds.

However, the application of C,C,N-triphenylnitrone in such complex transformations is currently undeveloped. The steric bulk of the three phenyl groups likely presents a significant challenge, potentially hindering its participation in the sequential bond-forming events that define MCRs and cascade reactions.

The future in this area lies in overcoming this reactivity barrier through innovative reaction design and catalysis. Key research directions could include:

Development of Highly Active Catalysts: The design of new catalysts, perhaps based on transition metals or highly active Lewis acids, could lower the activation barriers for the individual steps in a multicomponent sequence, enabling the participation of the less reactive triphenylnitrone.

Reactive Intermediate Generation: Strategies that generate a more reactive form of the nitrone in situ could be explored. For example, the formation of a complex between triphenylnitrone and a strong Lewis acid might sufficiently enhance its electrophilicity to allow it to react in a multicomponent setting.

Smart Substrate Design: The other components of the MCR or cascade could be designed to be highly reactive, thereby compensating for the lower reactivity of triphenylnitrone. For example, using highly activated aldehydes or imines in a sequence could drive the reaction forward.

An example of a potential cascade could involve an initial [3+2] cycloaddition of triphenylnitrone, followed by an intramolecular transformation of the resulting isoxazolidine, triggered by a functional group pre-installed on one of the phenyl rings or on the dipolarophile. While challenging, the successful integration of C,C,N-triphenylnitrone into these elegant and efficient synthetic strategies would represent a significant advance, providing rapid access to complex, three-dimensional molecules containing the triphenylnitrone motif.

Design of C,C,N-Triphenylnitrone-Based Probes for Mechanistic Biological Studies

Nitrones have long been recognized for their utility in biological studies, primarily as "spin traps" for detecting and identifying short-lived, reactive free radicals. sci-rad.comabcam.comwikipedia.orgplos.orgplos.org Compounds like α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) react with radicals to form more persistent nitroxide radical adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgplos.org This has been instrumental in studying oxidative stress and the role of free radicals in various disease states. mdpi.comnih.gov

Despite this precedent, the C,C,N-triphenylnitrone scaffold has not been systematically explored for the development of probes for mechanistic biological investigations. This represents a significant and promising area for future research. The unique structural and electronic features of triphenylnitrone could be leveraged to design novel probes with tailored properties.

Future Directions in Probe Design:

Novel Spin Traps: The three phenyl rings of triphenylnitrone offer a versatile platform for chemical modification. By introducing specific functional groups onto one or more of the rings, it may be possible to create second-generation spin traps with enhanced properties, such as:

Targeting Moieties: A functional group that directs the probe to a specific cellular compartment (e.g., mitochondria, nucleus) could be appended, allowing for the site-specific detection of radical production.

Modified Lipophilicity: Adjusting the lipophilicity of the molecule could control its distribution within cells and tissues, improving its efficacy as a biological probe.

Altered Reactivity: The electronic nature of substituents on the phenyl rings could fine-tune the reactivity of the nitrone function, potentially leading to selectivity for trapping specific types of radicals (e.g., carbon-centered vs. oxygen-centered).

Fluorescent and Bioorthogonal Probes: Beyond spin trapping, the triphenylnitrone core could be incorporated into other types of chemical probes. For example, a fluorophore could be attached to one of the phenyl rings. rsc.orgkilobaser.comsioc-journal.cnnih.govmdpi.com The reaction of the nitrone moiety with a biological analyte (e.g., a specific radical or a bioorthogonal reaction partner) could be designed to trigger a change in the fluorescence signal (e.g., a "turn-on" or ratiometric response). This would enable the visualization of reactive species or labeled biomolecules in living cells using fluorescence microscopy. The development of triphenylnitrone-based probes for bioorthogonal chemistry, such as strain-promoted alkyne-nitrone cycloaddition (SPANC), could provide new tools for labeling and tracking biomolecules in their native environment.

The design and synthesis of such probes, followed by their careful characterization and application in cellular and in vivo models, would constitute a significant contribution to the field of chemical biology, providing new tools to unravel complex biological mechanisms. longdom.orgnumberanalytics.commdpi.comphilpapers.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for determining the conformation of triphenyl nitrone derivatives in crystallographic studies?

  • Methodological Answer : X-ray crystallography is the primary method for resolving the spatial arrangement of triphenyl nitrone derivatives. Critical parameters include dihedral angles between the nitrone fragment and substituent groups (e.g., phenyl rings or alkyl chains). For example, the nitrone fragment in related compounds forms a dihedral angle of ~69° with adjacent groups, as observed in CSD database entries (refcodes: KEMSIF30, KEMSOL30) . Comparative analysis with structurally similar nitrones in crystallographic databases is recommended to validate conformational trends.

Q. How can researchers optimize the synthetic yield of triphenyl nitrone derivatives when dealing with steric hindrance from phenyl groups?

  • Methodological Answer : Steric hindrance can be mitigated by:

  • Using bulky Lewis acid catalysts to direct regioselectivity.
  • Incorporating microwave-assisted synthesis to reduce reaction time and improve homogeneity.
  • Monitoring reaction progress via HPLC or NMR to identify intermediates. Evidence from synthetic protocols highlights the importance of stepwise purification and characterization (e.g., IR, 1^1H/13^{13}C NMR, MS) to confirm product integrity .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in [3+2] cycloaddition reactions between triphenyl nitrones and electron-deficient dienophiles?

  • Methodological Answer : Stereoselectivity is governed by frontier molecular orbital (FMO) interactions. Density Functional Theory (DFT) calculations can predict the dominant reaction pathway (exo vs. endo transition states). Experimental validation involves analyzing cycloadduct ratios via 1^1H NMR or X-ray crystallography. For instance, cycloadditions with 5-bornyloxy-2(5H)-furanone achieve >90% yield, with stereochemistry confirmed by 13^{13}C NMR .

Q. What methodological considerations are critical when using triphenyl nitrone derivatives as spin traps in EPR studies to detect membrane-localized free radicals?

  • Methodological Answer : Key considerations include:

  • Designing nitrones with lipophilic side chains (e.g., diC12PO) to enhance membrane integration .
  • Validating spin adduct stability via time-resolved EPR and corroborating with fluorescence imaging (e.g., bioorthogonal tagging).
  • Using statistical tools like one-way ANOVA to analyze radical trapping efficiency across biological replicates .

Q. How do computational methods complement experimental data in predicting the regioselectivity of nitrone-mediated radical trapping in complex biological systems?

  • Methodological Answer : Molecular dynamics (MD) simulations and QM/MM hybrid models can map radical diffusion pathways near nitrone sites. For example, simulations using the ROKI/EPR program enable spectral prediction of nitrone-radical adducts, which are cross-validated with experimental EPR hyperfine coupling constants .

Q. What experimental strategies are employed to differentiate between covalent adduct formation and non-specific binding when studying triphenyl nitrone interactions with DNA?

  • Methodological Answer : Strategies include:

  • Using isotope-labeled nitrones (e.g., 15^{15}N) in mass spectrometry to track covalent adducts.
  • Conducting competitive binding assays with known DNA intercalators (e.g., ethidium bromide).
  • Employing repair enzyme kinetics (e.g., endonucleases) to assess adduct persistence, as demonstrated in RAW cell lysate studies .

Q. What pharmacokinetic challenges must be addressed when adapting triphenyl nitrone derivatives from in vitro antioxidant assays to in vivo neuroprotection models?

  • Methodological Answer : Challenges include:

  • Improving blood-brain barrier (BBB) penetration via prodrug strategies or nanoparticle encapsulation.
  • Assessing metabolic stability using liver microsome assays (e.g., CYP450 profiling).
  • Validating efficacy in translational models (e.g., ALS clinical trials) with endpoints like ALSFRS-R scores, as seen in tetramethylpyrazine nitrone studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.